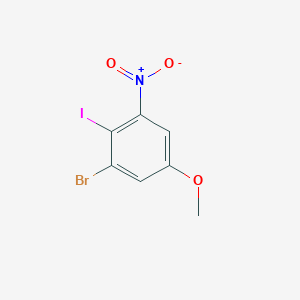

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene

CAS No.: 1263376-99-3

Cat. No.: VC7862652

Molecular Formula: C7H5BrINO3

Molecular Weight: 357.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263376-99-3 |

|---|---|

| Molecular Formula | C7H5BrINO3 |

| Molecular Weight | 357.93 |

| IUPAC Name | 1-bromo-2-iodo-5-methoxy-3-nitrobenzene |

| Standard InChI | InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |

| Standard InChI Key | APJYPPWBWCHKCJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-2-iodo-5-methoxy-3-nitrobenzene is C₇H₅BrINO₃, with an average molecular mass of 357.93 g/mol and a monoisotopic mass of 356.849753 Da . The IUPAC name derives from the substituents’ positions: the bromine atom occupies position 1, iodine position 2, methoxy group (-OCH₃) position 5, and nitro group (-NO₂) position 3. The compound’s planar aromatic ring system is stabilized by resonance effects, while the electron-withdrawing nitro and halogen groups induce significant electronic asymmetry.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1263376-99-3 | |

| Molecular Formula | C₇H₅BrINO₃ | |

| XLogP3-AA (Partition Coefficient) | 3.5 | |

| Topological Polar Surface Area | 45.8 Ų |

The methoxy group at position 5 introduces steric bulk and moderates the electron-withdrawing effects of the nitro group, influencing reactivity in substitution reactions .

Physical and Chemical Properties

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is a solid at room temperature, with predicted physicochemical properties derived from computational models and analogous compounds:

| Property | Value | Source |

|---|---|---|

| Density | ~2.3 g/cm³ (estimated) | |

| Boiling Point | ~325°C (extrapolated) | |

| Flash Point | 150.3±23.7°C | |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

The low vapor pressure indicates limited volatility, necessitating handling in controlled environments to avoid inhalation exposure . The compound’s flash point suggests moderate flammability, requiring precautions against open flames .

Spectroscopic Characterization

Although experimental spectral data for this specific compound are scarce, its structural analogs provide insights:

-

Infrared (IR) Spectroscopy: Expected peaks include N-O stretching (~1520 cm⁻¹ for nitro), C-Br stretching (~600 cm⁻¹), and C-I stretching (~500 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

Mass spectrometry would likely show a molecular ion peak at m/z 357.93, with fragmentation patterns reflecting loss of iodine (127 Da) and bromine (80 Da) .

Applications in Organic Synthesis

This compound’s multifunctional structure enables diverse applications:

-

Pharmaceutical Intermediates: The nitro group can be reduced to an amine for further functionalization, while halogens facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Material Science: Electron-deficient aromatic systems are precursors for conductive polymers and liquid crystals .

-

Agrochemicals: Halogenated nitrobenzenes are intermediates in herbicide and pesticide synthesis .

A notable example is its use in synthesizing 3-bromo-4-iodo-5-nitrophenyl methyl ether, a building block for bioactive molecules .

Crystallographic Insights

While the crystal structure of 1-bromo-2-iodo-5-methoxy-3-nitrobenzene remains unpublished, related compounds like 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(3-methoxybenzaldehyde) (C₂₆H₂₈BrIO₂) exhibit orthorhombic symmetry (Pbcn space group) with unit cell parameters a = 20.2691 Å, b = 24.2958 Å, and c = 10.5433 Å . These data suggest that introducing methoxy groups increases molecular planarity and packing efficiency, which could extrapolate to the target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume